molecular formula C15H8F2N2O2 B1671795 Imirestat CAS No. 89391-50-4

Imirestat

Cat. No. B1671795
CAS RN: 89391-50-4
M. Wt: 286.23 g/mol
InChI Key: QCCHBHSAIQIQGO-UHFFFAOYSA-N
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Description

Imirestat is an aldose reductase inhibitor patented by Alcon Laboratories for the late complications of diabetes . It is also known by other names such as AL 1576 and HOE 843 .


Molecular Structure Analysis

Imirestat has a molecular formula of C15H8F2N2O2 and a molecular weight of 286.23 g/mol . Its IUPAC name is 2,7-difluorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione .


Physical And Chemical Properties Analysis

Imirestat is a solid compound with a solubility of 83.33 mg/mL in DMSO . It has a molecular weight of 286.23 .

Scientific Research Applications

Pharmacokinetics Research

Imirestat has been extensively studied in the field of pharmacokinetics. Research has shown that the pharmacokinetics of Imirestat, an aldose reductase inhibitor, are influenced by saturable binding to tissues . This means that the way the drug is absorbed, distributed, metabolized, and excreted in the body can change depending on the concentration of the drug .

Diabetes Research

Imirestat is being used in research related to diabetes. It is known as an aldose reductase inhibitor, a class of drugs that prevent the accumulation of sorbitol, a sugar alcohol that can accumulate in the nerves and eyes, leading to complications in diabetic patients .

Neurological Research

In neurological research, Imirestat has been used to study its effects on nerve conduction velocity in diabetic rats . The results suggest that Imirestat can improve nerve conduction velocity, which is often impaired in diabetic neuropathy .

Ophthalmological Research

Imirestat has potential applications in ophthalmological research. Aldose reductase, the enzyme that Imirestat inhibits, plays a role in diabetic complications of the eye . Therefore, Imirestat could potentially be used to prevent or treat these complications.

Drug Interaction Studies

Studies have also been conducted to understand how Imirestat interacts with other drugs. For instance, the effect of other aldose reductase inhibitors on the pharmacokinetics of Imirestat has been assessed . These studies are crucial for ensuring the safe and effective use of Imirestat in patients who are taking other medications.

Dose-Dependent Studies

Research has been conducted to understand the dose-dependent pharmacokinetics of Imirestat . These studies help determine the appropriate dosage of Imirestat for different applications and understand how the body’s response to Imirestat changes with different doses .

Mechanism of Action

Target of Action

Imirestat, also known as AL 1576, is an aldose reductase inhibitor . Aldose reductase is an enzyme that is normally present in many parts of the body and catalyzes one of the steps in the sorbitol pathway responsible for fructose formation from glucose .

Mode of Action

Imirestat interacts with its target, aldose reductase, by inhibiting its activity . This inhibition prevents the conversion of glucose to sorbitol, a process that can lead to osmotic damage when it occurs excessively in certain tissues .

Biochemical Pathways

The primary biochemical pathway affected by Imirestat is the sorbitol pathway . By inhibiting aldose reductase, Imirestat prevents the accumulation of sorbitol, which can cause osmotic damage leading to conditions such as retinopathy and neuropathy .

Pharmacokinetics

The pharmacokinetics of Imirestat have been studied in healthy volunteers following single and multiple oral doses . After single doses of 20 to 50 mg, Imirestat plasma concentrations declined with an apparent elimination half-life of 50 to 70 hours over the 168 hours in which levels were measured . With lower doses (2 to 10 mg), an initial rapid decline in drug concentration was followed by a very slow terminal elimination phase . During once-daily dosing of 2 to 20 mg/day for 4 weeks, mean steady-state Imirestat concentrations appeared to be dose proportional .

Result of Action

The primary result of Imirestat’s action is the improvement of nerve conduction velocity .

Action Environment

The action of Imirestat can be influenced by various environmental factors. For instance, the pharmacokinetics of Imirestat appear to be dose-dependent, suggesting that the amount of drug administered can influence its action . Additionally, the presence of other aldose reductase inhibitors can potentially affect the action of Imirestat .

Future Directions

Aldose reductase, the enzyme that Imirestat inhibits, has been shown to be involved in the pathogenesis of several diseases such as uveitis, diabetic retinopathy, and cataract . Therefore, future research could explore the therapeutic potential of Imirestat in these areas. Additionally, it’s noted that treating diabetic rats daily with Imirestat improved nerve conduction velocity .

properties

IUPAC Name

2,7-difluorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N2O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCHBHSAIQIQGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3(C4=C2C=CC(=C4)F)C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237635
Record name Imirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imirestat

CAS RN

89391-50-4
Record name Imirestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89391-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imirestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089391504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imirestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PM69S95UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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